molecular formula C23H20ClN5O4S B14970789 6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14970789
M. Wt: 498.0 g/mol
InChI Key: DDZWURDLWTZRDZ-UHFFFAOYSA-N
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Description

“6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the pyrimidine moiety and subsequent functionalization to introduce the chlorophenyl, ethoxyphenyl, and oxoethyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

“6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor ligand. Its triazole and pyrimidine moieties are known to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, “this compound” could be explored for its therapeutic potential. Compounds with similar structures have shown activity against various diseases, including cancer, infections, and inflammatory conditions.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyrimidine derivatives, such as:

  • 4-(4-chlorophenyl)-1,2,4-triazole-3-thiol
  • 2-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • Pyrimidine-2,4-dione derivatives

Uniqueness

What sets “6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione” apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H20ClN5O4S

Molecular Weight

498.0 g/mol

IUPAC Name

6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C23H20ClN5O4S/c1-2-33-18-9-7-17(8-10-18)29-20(11-16-12-21(31)26-22(32)25-16)27-28-23(29)34-13-19(30)14-3-5-15(24)6-4-14/h3-10,12H,2,11,13H2,1H3,(H2,25,26,31,32)

InChI Key

DDZWURDLWTZRDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4

Origin of Product

United States

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